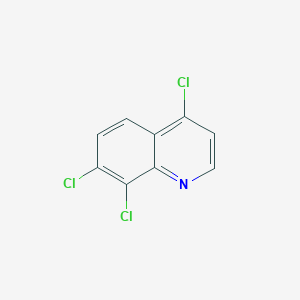

4,7,8-Trichloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7,8-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCPDTYVUKZTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589021 | |

| Record name | 4,7,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17999-80-3 | |

| Record name | 4,7,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17999-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,7,8-Trichloroquinoline chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4,7,8-trichloroquinoline. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific isomer, information from closely related quinoline derivatives is included for comparative purposes where appropriate.

Chemical Structure and Identification

This compound is a halogenated heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with three chlorine atoms at positions 4, 7, and 8.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 17999-80-3 | [1] |

| Molecular Formula | C₉H₄Cl₃N | [1] |

| Molecular Weight | 232.49 g/mol | |

| SMILES | C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl | [1] |

| InChI | InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| InChIKey | FSCPDTYVUKZTGT-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| XlogP | 4.1 |

Table 3: Experimental Physicochemical Properties of 4,7-Dichloroquinoline (CAS: 86-98-6)

| Property | Value | Reference |

| Melting Point | 81-83 °C | [2][3][4] |

| Boiling Point | 317 °C | [5] |

| Solubility | Soluble in chloroform | [2][3] |

| Appearance | White to light yellow crystalline powder | [6] |

Synthesis and Reactivity

While a specific, validated synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination steps. Quinoline and its derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[7] The reactivity of the quinoline ring is influenced by the electron-withdrawing effects of the chlorine atoms, making it susceptible to nucleophilic substitution reactions, particularly at the 4-position.

Proposed Experimental Protocol for Synthesis

A potential synthetic pathway could involve the cyclization of a suitably substituted aniline, followed by chlorination.

Step 1: Synthesis of 7,8-dichloro-4-hydroxyquinoline

-

React 2,3-dichloroaniline with diethyl malonate in the presence of a suitable solvent and catalyst.

-

Heat the reaction mixture to induce cyclization, forming the quinoline ring.

-

Hydrolyze the resulting ester to the carboxylic acid.

-

Decarboxylate the acid to yield 7,8-dichloro-4-hydroxyquinoline.

Step 2: Chlorination to this compound

-

Treat 7,8-dichloro-4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux.

-

After completion, carefully quench the reaction with ice water.

-

Neutralize the solution and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Analytical Characterization

The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Proposed Experimental Protocol for Analysis

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid for mass spectrometry compatibility.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold, then ramp to a high temperature (e.g., 300 °C).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Spectral Data

There is a lack of published experimental spectral data (NMR, IR, MS) for this compound. For mass spectrometry, PubChem provides predicted collision cross-section values for various adducts.[8]

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[7][9]

Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. While the interaction of this compound with this or other pathways has not been investigated, it represents a potential area for future research.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on data for related chlorinated quinolines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related compounds, hazard classifications include acute toxicity and eye damage.[10]

Conclusion

This compound is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has provided an overview of its structure and predicted properties and has outlined plausible, though not experimentally validated, protocols for its synthesis and analysis. The significant lack of experimental data highlights the need for further research to fully characterize this molecule and explore its potential applications. The information provided herein serves as a foundational resource for scientists and researchers interested in pursuing studies on this and related quinoline derivatives.

References

- 1. This compound | CAS 17999-80-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 3. 5,7-Dichloro-8-hydroxyquinoline(773-76-2) IR Spectrum [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. 4,7-Dichloroquinoline(86-98-6) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4,7,8-Trichloroquinoline from 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for the preparation of 4,7,8-trichloroquinoline, a halogenated quinoline derivative of interest for research and development in medicinal chemistry and material science. The synthesis commences with the readily available starting material, 3-chloroaniline, and proceeds through a strategic pathway involving the formation of a key intermediate, 2,3-dichloroaniline, followed by the construction of the quinoline core using the Gould-Jacobs reaction, and subsequent functional group manipulations to yield the final target molecule.

Synthetic Strategy Overview

A direct synthesis of this compound from 3-chloroaniline is not readily achievable. Therefore, a multi-step approach is proposed. The core of this strategy involves the initial synthesis of 2,3-dichloroaniline from 3-chloroaniline. This intermediate possesses the required chlorine substitution pattern on the aniline ring to direct the formation of the desired 7,8-dichloroquinoline core. The quinoline ring is then constructed via the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines. Subsequent hydrolysis, decarboxylation, and chlorination steps yield the final this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dichloroaniline from 3-Chloroaniline

The initial step involves the regioselective chlorination of 3-chloroaniline to introduce a second chlorine atom at the ortho position, yielding 2,3-dichloroaniline.

Reaction:

Experimental Protocol:

Alternatively, 2,3-dichloroaniline can be synthesized via the reduction of 1,2-dichloro-3-nitrobenzene.

Protocol for Reduction of 1,2-Dichloro-3-nitrobenzene:

A catalytic hydrogenation is a common method for this transformation.[1]

-

Materials: 1,2-dichloro-3-nitrobenzene, Methanol, Water, Hydrogen gas, Catalyst (e.g., Palladium on carbon).

-

Procedure:

-

In a high-pressure reactor, a solution of 1,2-dichloro-3-nitrobenzene in a mixture of methanol and deionized water is prepared.

-

The catalyst is added to the solution.

-

The reactor is purged with nitrogen and then with hydrogen gas to remove air.

-

The reaction is carried out under hydrogen pressure at an elevated temperature (e.g., 100 °C) with vigorous stirring.

-

Upon completion, the catalyst is filtered off, and the product, 2,3-dichloroaniline, is isolated from the filtrate.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2-dichloro-3-nitrobenzene | [1] |

| Product | 2,3-Dichloroaniline | [1] |

| Yield | ~99% | [1] |

Step 2: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

The key step in forming the quinoline skeleton is the Gould-Jacobs reaction, which involves the condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME).[2][3][4]

Reaction:

Experimental Protocol: [2]

-

Materials: 2,3-dichloroaniline, Diethyl ethoxymethylenemalonate (EMME).

-

Procedure:

-

A mixture of 2,3-dichloroaniline and diethyl ethoxymethylenemalonate is heated with stirring.

-

The ethanol formed during the reaction is distilled off.

-

The resulting crude diethyl [(2,3-dichloroanilino)methylene]malonate is then subjected to thermal cyclization at a higher temperature to yield the quinoline product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,3-dichloroaniline | [2] |

| Reagent | Diethyl ethoxymethylenemalonate | [2] |

| Product | Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate | [2] |

| Yield | 96% | [2] |

| Melting Point | 288-290 °C | [2] |

Step 3: Synthesis of 7,8-Dichloro-4-hydroxyquinoline

The ester group at the 3-position of the quinoline ring is removed through hydrolysis followed by decarboxylation.

Reaction:

-

Hydrolysis: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate + NaOH → Sodium 7,8-dichloro-4-hydroxyquinoline-3-carboxylate + Ethanol

-

Acidification: Sodium 7,8-dichloro-4-hydroxyquinoline-3-carboxylate + HCl → 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid + NaCl

-

Decarboxylation: 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (heat) → 7,8-Dichloro-4-hydroxyquinoline + CO₂

Experimental Protocol:

A general procedure for the hydrolysis and decarboxylation of similar quinoline-3-carboxylates can be followed.[5]

-

Materials: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, Sodium hydroxide solution, Hydrochloric acid.

-

Procedure:

-

The ethyl ester is refluxed with an aqueous solution of sodium hydroxide until the hydrolysis is complete.

-

The solution is cooled and acidified with hydrochloric acid to precipitate the 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid.

-

The isolated carboxylic acid is then heated at a high temperature (typically in a high-boiling solvent like Dowtherm A) to effect decarboxylation, yielding 7,8-dichloro-4-hydroxyquinoline.

-

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate |

| Product | 7,8-Dichloro-4-hydroxyquinoline |

| Expected Yield | High |

Step 4: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group to yield the target molecule, this compound. This is a common transformation for hydroxyquinolines and is typically achieved using phosphorus oxychloride (POCl₃).[6][7]

Reaction:

Experimental Protocol: [6]

-

Materials: 7,8-Dichloro-4-hydroxyquinoline, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

7,8-Dichloro-4-hydroxyquinoline is heated with an excess of phosphorus oxychloride.

-

The reaction mixture is refluxed until the starting material is consumed.

-

Excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized to precipitate the crude this compound.

-

The product can be purified by recrystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-7-chloroquinoline (analogous) | [6] |

| Reagent | Phosphorus oxychloride | [6] |

| Product | 4,7-dichloroquinoline (analogous) | [6] |

| Yield | 89.5% | [6] |

Reaction Pathway Visualization

Caption: Detailed reaction scheme for the synthesis of this compound.

Conclusion

The proposed synthetic route provides a logical and experimentally feasible pathway for the synthesis of this compound from 3-chloroaniline. By leveraging the synthesis of a key 2,3-dichloroaniline intermediate and employing the robust Gould-Jacobs reaction, the desired 7,8-dichloroquinoline core can be efficiently constructed. Subsequent standard transformations allow for the installation of the final chlorine atom at the 4-position. This guide provides a comprehensive framework, including detailed experimental considerations and quantitative data from analogous reactions, to aid researchers in the successful synthesis of this target molecule. Further optimization of each step may be required to maximize overall yield and purity.

References

- 1. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 6. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Substituted Trichloroquinolines: A Technical Guide for Drug Development

Introduction: The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] The introduction of chlorine substituents onto this scaffold can significantly modulate the molecule's physicochemical properties and biological functions. This technical guide provides an in-depth overview of the diverse biological activities of substituted trichloroquinolines, with a focus on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Anticancer Activity

Substituted chloroquinoline derivatives have emerged as promising candidates in oncology, primarily due to their ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation.[1] Their mechanisms often involve the induction of programmed cell death (apoptosis), inhibition of pro-survival signaling, and disruption of cellular maintenance processes.[1]

Mechanism of Action

A key mechanism of action for many chloroquinoline derivatives is the induction of apoptosis. This is often achieved by activating both intrinsic and extrinsic cell death pathways.[1] Furthermore, some derivatives act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a central signaling cascade that promotes cell growth and survival in many cancers.[1] By inhibiting PI3K, these compounds can effectively shut down this pro-survival signaling. Molecular hybridization, combining the chloroquinoline core with other bioactive moieties like chalcones, has also yielded potent compounds that can induce apoptosis and arrest the cell cycle at the G2/M phase.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various substituted quinoline derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [2] |

| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | [2] |

| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | [2] |

| 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin | [3] |

| 8-hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Cisplatin | [3] |

| 8-hydroxyquinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Cisplatin | [3] |

| Quinoline-based 1,2,3-triazole (12d) | Caco-2 (Colon) & another | Close to Doxorubicin | [4] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by some quinoline derivatives and a standard workflow for evaluating their anticancer potential.

References

The Untapped Potential of Polychlorinated Quinolines: A Technical Guide to the 4,7,8-Trichloroquinoline Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Among the halogenated quinolines, the 4,7-dichloroquinoline scaffold has been extensively explored, leading to the development of iconic drugs such as chloroquine and hydroxychloroquine.[3][4][5][6] However, the potential of other polychlorinated quinolines, such as 4,7,8-trichloroquinoline, remains largely uncharted territory. This guide will delve into the medicinal chemistry of the this compound core. Due to the limited specific data on this particular scaffold, we will draw parallels and infer its potential from the closely related and well-documented 4,7-dichloroquinoline. This comparative approach will provide a foundational understanding for researchers looking to explore this promising, yet underexplored, chemical space.

The 4,7-Dichloroquinoline Core: A Proxy for Polychlorinated Scaffolds

The 4,7-dichloroquinoline molecule serves as a versatile precursor for a vast array of derivatives with significant therapeutic applications.[3][4][5] Its reactivity at the C-4 position allows for the introduction of various side chains, profoundly influencing the biological activity of the resulting compounds.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the 4,7-dichloroquinoline core typically starts from 3-chloroaniline, which undergoes condensation with diethyl oxaloacetate followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination.[4]

A general synthetic workflow for creating derivatives from 4,7-dichloroquinoline is illustrated below. This process highlights the key step of nucleophilic substitution at the C-4 position, which is central to the diversification of this scaffold.

Caption: General reaction scheme for the synthesis of 4-amino-7-chloroquinoline derivatives.

Biological Activities of Chloroquinoline Scaffolds

Derivatives of the 4,7-dichloroquinoline scaffold have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects. The nature of the substituent at the C-4 position is a critical determinant of the specific activity and potency.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines. The introduction of different amine side chains at the C-4 position has yielded compounds with potent anticancer activity.

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [7] |

| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 | [7] |

| N′-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 12.85 | [7] |

| N′-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 14.09 | [7] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 36.77 | [7] |

| N′-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 12.90 | [7] |

| Chloroquine | MDA-MB-468 | >50 | [7] |

| Chloroquine | MCF-7 | 20.72 | [7] |

The proposed mechanism of anticancer action for some quinoline derivatives involves the induction of apoptosis and the inhibition of DNA and RNA synthesis.[8]

Caption: Proposed mechanism of anticancer activity for certain 4-thioalkylquinoline derivatives.[8]

Antimalarial Activity

The classic application of the 4,7-dichloroquinoline scaffold is in the development of antimalarial drugs. Chloroquine and its analogues are known to interfere with heme detoxification in the malaria parasite.[9]

Table 2: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives

| Compound | P. falciparum Strain (3D7 - Chloroquine-Sensitive) IC50 (nM) | P. falciparum Strain (K1 - Chloroquine-Resistant) IC50 (nM) | Reference |

| Chloroquine | 9.8 | 330 | [9] |

| Compound 3a | 12.7 | 321 | [9] |

| Compound 3c | 3.0 | 70 | [9] |

| Compound 3d | 2.0 | 38 | [9] |

| Compound 3e | 3.0 | 59 | [9] |

| Compound 3f | 4.0 | 120 | [9] |

| Compound 3g | 5.0 | 150 | [9] |

The structure-activity relationship studies indicate that modifications of the side chain at the C-4 position can overcome chloroquine resistance.

Experimental Protocols

General Synthetic Procedure for 4-Aminoquinoline Derivatives

The following is a representative protocol for the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline.

Synthesis of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine:

A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C and maintained at that temperature for 6–8 hours with continuous stirring.[7] The reaction mixture is then cooled to room temperature and taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7]

In Vitro Cytotoxicity Screening

The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human tumor cell lines.

Protocol for GI50 Determination:

Human breast tumor cell lines (e.g., MCF7 and MDA-MB-468) are used.[7] The cell viability is assessed using a sulforhodamine B (SRB) assay. Cells are seeded in 96-well plates and exposed to different concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, the cells are fixed, stained with SRB, and the absorbance is measured to determine the concentration required to cause 50% growth inhibition (GI50).[7]

Future Directions: The Potential of this compound

While direct experimental data on this compound is scarce, the extensive research on its 4,7-dichloro analogue provides a strong rationale for its investigation as a medicinal chemistry scaffold. The additional chlorine atom at the C-8 position could modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to novel biological activities or improved pharmacological profiles.

The synthetic methodologies developed for 4,7-dichloroquinoline can likely be adapted for the functionalization of this compound. The C-4 position is expected to remain the most susceptible to nucleophilic attack, allowing for the introduction of diverse side chains.

Caption: A proposed workflow for the exploration of the this compound scaffold.

Conclusion

The this compound scaffold represents an unexplored frontier in medicinal chemistry. By leveraging the extensive knowledge base of the closely related 4,7-dichloroquinoline, researchers can strategically design and synthesize novel derivatives with the potential for significant therapeutic value. The addition of a third chlorine atom offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of this privileged heterocyclic core. Further investigation into the synthesis and biological evaluation of this compound derivatives is highly warranted and could lead to the discovery of next-generation therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Potential of 4,7,8-Trichloroquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide explores the potential applications of 4,7,8-trichloroquinoline as a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the reactivity of this polychlorinated quinoline scaffold and outlines its prospective utility in the synthesis of novel functionalized molecules with potential therapeutic applications. While direct literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of analogous chloroquinolines, particularly the widely used 4,7-dichloroquinoline.

Core Reactivity and Strategic Functionalization

The quinoline core is a prominent scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] The introduction of chloro-substituents at the 4, 7, and 8 positions of the quinoline ring system imparts distinct reactivity to each site, offering a platform for sequential and regioselective functionalization. The electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the inductive effects of the chlorine atoms, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). The C7 and C8 positions, while less activated, are amenable to functionalization through transition-metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a strategic and controlled approach to the synthesis of complex, multi-substituted quinoline derivatives. The following sections will detail the potential synthetic transformations at each of these positions.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position of the quinoline nucleus is the most labile and readily undergoes nucleophilic aromatic substitution.[4][5][6][7] This heightened reactivity is attributed to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.[5] This preferential reactivity allows for the selective introduction of a wide range of nucleophiles at this position, while the chloro-substituents at C7 and C8 remain intact under appropriate reaction conditions.

Potential Nucleophiles:

-

Amines: Primary and secondary amines, including aliphatic and aromatic amines, can be readily introduced to furnish 4-aminoquinoline derivatives. These motifs are central to a variety of biologically active compounds, including antimalarial drugs like chloroquine and hydroxychloroquine.[8][9]

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the C4-chloro group to yield the corresponding 4-alkoxy and 4-aryloxyquinolines.

-

Thiols: Thiolates can be employed to synthesize 4-thioether derivatives.

Table 1: Predicted SNAr Reactions at the C4 Position of this compound

| Nucleophile | Reagents and Conditions (Predicted) | Potential Product |

| Primary/Secondary Amine | Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., NMP, DMF), Heat | 4-Amino-7,8-dichloroquinoline |

| Alcohol | NaH, Alcohol, THF, RT to Reflux | 4-Alkoxy-7,8-dichloroquinoline |

| Phenol | K₂CO₃, Phenol, DMF, Heat | 4-Phenoxy-7,8-dichloroquinoline |

| Thiol | NaH, Thiol, THF, RT | 4-Thioether-7,8-dichloroquinoline |

Palladium-Catalyzed Cross-Coupling Reactions at C7 and C8

The chloro-substituents at the C7 and C8 positions are less susceptible to SNAr reactions but can be effectively functionalized using palladium-catalyzed cross-coupling reactions.[10][11][12] These methods offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The precise control over regioselectivity between the C7 and C8 positions would likely depend on the specific ligand, palladium precursor, and reaction conditions employed. It is anticipated that the C7 position may exhibit slightly higher reactivity in some cross-coupling reactions due to steric considerations.

Potential Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to yield alkynylquinoline derivatives.

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination to form C-N bonds with a broad range of amines.

-

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions at C7/C8

| Reaction | Coupling Partner | Catalyst System (Predicted) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 7-Aryl-4,8-dichloroquinoline or 8-Aryl-4,7-dichloroquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 7-Alkynyl-4,8-dichloroquinoline or 8-Alkynyl-4,7-dichloroquinoline |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 7-Amino-4,8-dichloroquinoline or 8-Amino-4,7-dichloroquinoline |

Experimental Protocols (Exemplary)

The following are proposed experimental protocols for the functionalization of this compound, adapted from established procedures for similar chloroquinolines.

Protocol 1: Synthesis of a 4-Amino-7,8-dichloroquinoline Derivative (SNAr)

-

To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add the desired primary or secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-7,8-dichloroquinoline derivative.

Protocol 2: Suzuki-Miyaura Coupling at the C7/C8 Position

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (3.0 eq).

-

The flask is evacuated and backfilled with argon three times.

-

Degassed toluene and water (e.g., 4:1 v/v) are added, and the mixture is heated to 80-100 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography will yield the targeted C7 or C8-functionalized product. Regioisomers may require careful separation.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the potential synthetic pathways originating from this compound.

Caption: Regioselective functionalization of this compound.

Caption: Mechanistic overview of key functionalization reactions.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, scaffold for the synthesis of novel, functionalized quinoline derivatives. The predictable and differential reactivity of its three chloro-substituents allows for a modular and strategic approach to molecular design. By leveraging the well-established methodologies of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, a diverse library of compounds can be accessed. This opens up new avenues for the discovery of molecules with potential applications in medicinal chemistry and materials science. Further investigation into the precise reactivity and regioselectivity of this compound is warranted to fully unlock its synthetic potential. The information presented in this guide provides a solid foundation for initiating such exploratory studies.

References

- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

The Obscure History and Toxicological Profile of Polylchlorinated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polychlorinated quinolines (PCQs) represent a class of halogenated aromatic compounds with a history deeply rooted in the development of synthetic chemistry. While the parent compound, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the specific timeline of the discovery and large-scale production of its polychlorinated derivatives remains largely obscure in scientific and historical literature.[1] This stands in stark contrast to the well-documented history of other polychlorinated aromatics like polychlorinated biphenyls (PCBs), which saw widespread industrial use and subsequent identification as persistent environmental pollutants.[2][3][4][5] This technical guide provides a comprehensive overview of the known synthesis, potential toxicological pathways, and the historical context of PCQs, drawing parallels with PCBs where direct information is lacking and highlighting the significant gaps in our current understanding.

Discovery and History: An Unclear Timeline

The history of quinoline chemistry began in the 19th century with Runge's extraction of the parent molecule.[1] The latter half of this century saw the development of numerous foundational synthetic methods for the quinoline scaffold, such as the Skraup (1880), Friedländer (1882), and Combes (1888) syntheses.[6][7][8] These robust methods, which often utilized harsh reaction conditions, could theoretically be adapted for the synthesis of chlorinated quinolines by using chlorinated precursors.

Table 1: Comparative Historical Timeline of Quinolines and PCBs

| Year | Event (Quinolines) | Event (PCBs) |

| 1834 | Quinoline first extracted from coal tar by Friedlieb Ferdinand Runge.[1] | |

| 1880 | Skraup synthesis for quinolines developed.[6] | |

| 1881 | First synthesis of PCBs.[2] | |

| 1882 | Friedländer synthesis for quinolines developed.[8] | |

| 1888 | Combes quinoline synthesis reported.[7] | |

| 1929 | Large-scale commercial production of PCBs begins.[2][3] | |

| 1930s | Reports of worker health issues (chloracne, liver damage) emerge.[2] | |

| 1966 | PCBs identified as widespread environmental contaminants.[2] | |

| 1979 | Production of PCBs banned in the United States.[3] |

Synthesis of Polychlorinated Quinolines: Historical and Modern Methods

The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry. Several classical methods, developed in the late 19th century, remain relevant. These methods can be adapted to produce chlorinated quinolines by using chlorinated anilines or other chlorinated starting materials.

Historical Synthetic Protocols

The following tables detail the general methodologies for key historical quinoline syntheses.

Table 2: Experimental Protocol for the Skraup Synthesis

| Step | Procedure |

| 1. Reactant Mixture | Aniline (or a chlorinated derivative), glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., nitrobenzene) are combined. |

| 2. Dehydration | Glycerol is dehydrated by sulfuric acid to form acrolein. |

| 3. Michael Addition | The aniline derivative undergoes a Michael addition to the acrolein. |

| 4. Cyclization | The resulting intermediate is cyclized under acidic conditions. |

| 5. Oxidation | The dihydroquinoline intermediate is oxidized to the corresponding quinoline. |

| Reference(s) | [6] |

Table 3: Experimental Protocol for the Friedländer Synthesis

| Step | Procedure |

| 1. Condensation | An o-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl group. |

| 2. Catalyst | The reaction is typically catalyzed by a base (e.g., sodium hydroxide) or an acid. |

| 3. Cyclodehydration | The intermediate undergoes cyclodehydration to form the quinoline ring. |

| Reference(s) | [8] |

Table 4: Experimental Protocol for the Combes Synthesis

| Step | Procedure |

| 1. Condensation | An aniline (or a chlorinated derivative) is condensed with a β-diketone. |

| 2. Intermediate Formation | A Schiff base intermediate is formed. |

| 3. Ring Closure | The intermediate undergoes acid-catalyzed ring closure to form the substituted quinoline. |

| Reference(s) | [7] |

Workflow for Historical Quinoline Synthesis

The general workflow for these historical syntheses involves the reaction of an aromatic amine with a carbonyl-containing compound, followed by cyclization and aromatization.

Caption: Generalized workflow for historical quinoline synthesis.

Toxicological Profile and Potential Signaling Pathways

Direct toxicological data for PCQs as environmental contaminants are scarce. However, the known effects of quinoline derivatives and other polychlorinated aromatic compounds can provide insights into their potential mechanisms of toxicity. The immunotoxicity of a quinone metabolite of a polychlorinated biphenyl (PCB29-pQ) has been shown to induce lymphocyte apoptosis and an imbalance in T-helper cell (Th1/Th2) cytokines.[10] This provides a plausible model for a signaling pathway that could be affected by PCQs.

Inferred Signaling Pathway for PCQ-Induced Immunotoxicity

The following diagram illustrates a potential signaling pathway for PCQ-induced immunotoxicity, based on the findings for PCB quinone metabolites.[10] This pathway involves the activation of the intrinsic apoptotic pathway and a shift in the balance of T-helper cell responses.

Caption: Inferred signaling pathway for PCQ-induced immunotoxicity.

Quantitative Data: A Notable Absence

A thorough search of historical and environmental literature reveals a significant lack of quantitative data regarding the production and environmental concentrations of PCQs. This is in stark contrast to PCBs, for which extensive data on production volumes and environmental levels have been documented.

Table 5: Comparison of Available Quantitative Data

| Data Type | Polychlorinated Quinolines (PCQs) | Polychlorinated Biphenyls (PCBs) |

| Historical Production Volume | No reliable data found. | Hundreds of thousands of tons produced in the U.S. by the 1960s.[2] |

| Historical Environmental Levels | No specific historical data found. | Detected in wildlife in 1966; widespread environmental contamination confirmed in the late 1960s.[2] |

| Modern Environmental Levels | Data is not widely available. | Still detected in soils, sediments, and biological tissues.[11] |

Conclusion and Future Directions

The history of polychlorinated quinolines is a study in contrasts. While the parent quinoline scaffold is of great historical and contemporary importance in chemistry and medicine, the story of its polychlorinated analogues as potential industrial chemicals and environmental contaminants is largely unwritten. The detailed history of PCBs provides a valuable, albeit cautionary, framework for what the history of PCQs might have been.

For researchers, scientists, and drug development professionals, the key takeaway is the significant knowledge gap that exists for this class of compounds. Future research should focus on:

-

Historical Archives: A deeper dive into chemical industry archives and patent literature may yet uncover information on the production and use of PCQs.

-

Environmental Monitoring: The development of analytical methods to specifically screen for PCQs in environmental samples is crucial to understanding their potential persistence and distribution.

-

Toxicological Studies: In vitro and in vivo studies are needed to elucidate the specific toxicological profiles of various PCQ congeners and to determine if the pathways inferred from related compounds are accurate.

Understanding the legacy of these "forgotten" chlorinated compounds is essential for a complete picture of the impact of industrial chemistry on our environment and health.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]

- 3. triumvirate.com [triumvirate.com]

- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 5. From Industrial Toxins to Worldwide Pollutants: A Brief History of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. History of quinolones and their side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polychlorinated biphenyl quinone induces immunotoxicity via lymphocytes apoptosis and Th1-Th2 cell imbalance in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4,7,8-Trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated electrophilic substitution reactions involving 4,7,8-trichloroquinoline. Due to the presence of multiple deactivating chloro substituents and the electron-withdrawing nature of the quinoline ring, this substrate is exceptionally unreactive towards electrophilic attack. This document synthesizes the foundational principles of electrophilic aromatic substitution, the known reactivity of the quinoline nucleus, and the directing effects of chloro groups to predict the regioselectivity and feasibility of reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. While direct experimental data for this compound is scarce, this guide extrapolates from closely related, highly deactivated heterocyclic systems to propose potential (albeit forcing) reaction conditions. This analysis is intended to guide synthetic planning and methodological development for the functionalization of this and similar polychlorinated quinoline scaffolds.

Introduction: The Challenge of Electrophilic Substitution on this compound

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science. However, their functionalization via electrophilic aromatic substitution can be challenging. The nitrogen atom in the quinoline ring is basic and becomes protonated under the strongly acidic conditions typical for many electrophilic substitution reactions. The resulting quinolinium ion is strongly deactivated towards electrophilic attack.

The substrate of interest, this compound, presents an even greater challenge. The three chloro substituents are electron-withdrawing groups that further deactivate the aromatic system. Consequently, this compound is expected to be extremely resistant to electrophilic substitution, requiring harsh reaction conditions.

Theoretical Analysis of Regioselectivity

The regioselectivity of electrophilic substitution on this compound is governed by the interplay of the directing effects of the three chloro atoms and the inherent reactivity pattern of the quinoline nucleus.

-

Quinoline Ring System: In strongly acidic media, electrophilic attack on the protonated quinolinium ion occurs preferentially on the carbocyclic (benzene) ring, as the heterocyclic (pyridine) ring is strongly deactivated by the positive charge on the nitrogen. The positions of choice are C5 and C8, as the positive charge in the intermediate sigma complex can be more effectively delocalized without involving the already positively charged pyridine ring.[1][2]

-

Chloro Substituents: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can stabilize the positive charge of the arenium ion intermediate through resonance.[2]

Combined Directing Effects in this compound:

-

The chloro groups at C4, C7, and C8 all deactivate the quinoline ring system.

-

The C7 chloro group directs ortho to C6 and para to the already substituted C5 position (relative to the benzene ring).

-

The C8 chloro group directs ortho to C7 (already substituted) and the peri position C5.

Considering these factors, the most likely position for electrophilic attack on the this compound ring is C5 , followed by C6 . The C5 position is inherently favored in quinoline chemistry and is activated by resonance from the C8-chloro group. The C6 position is activated by the C7-chloro group. However, the profound deactivation of the entire ring system makes any substitution challenging.

Predicted Electrophilic Substitution Reactions

Based on the analysis of related compounds, the following predictions can be made for the electrophilic substitution reactions of this compound.

Halogenation

Halogenation is often the most feasible electrophilic substitution reaction on deactivated aromatic rings.

Predicted Reaction: It is anticipated that the halogenation of this compound, particularly chlorination or bromination, would occur at the C5 position. This prediction is supported by studies on the metal-free, regioselective C-H halogenation of 8-substituted quinolines, which consistently yield the C5-halogenated product.[3][4][5]

Proposed Experimental Protocol (Analogous): A potential method could be adapted from the halogenation of 8-substituted quinolines.[3][4]

-

Reagents: this compound, trihaloisocyanuric acid (e.g., trichloroisocyanuric acid - TCCA for chlorination, or tribromoisocyanuric acid - TBCA for bromination) as the halogen source.

-

Solvent: Acetonitrile.

-

Conditions: The reaction would likely need to be conducted at elevated temperatures for an extended period due to the deactivated nature of the substrate. Monitoring by GC-MS or LC-MS would be essential to track the slow conversion.

Data from Analogous Systems:

| Substrate (8-substituted quinoline) | Halogenating Agent | Position of Halogenation | Yield (%) | Reference |

| N-(quinolin-8-yl)acetamide | TCCA | C5 | 97 | [3] |

| N-(quinolin-8-yl)acetamide | TBCA | C5 | 98 | [3] |

Nitration

Nitration of highly deactivated systems requires extremely forcing conditions.

Predicted Reaction: Nitration is expected to be very difficult. If it occurs, the nitro group is predicted to substitute at the C5 or C6 position. The nitration of 5,8-dichloroquinoline requires heating in oleum at 60 °C for 45 hours to yield 6-nitro-5,8-dichloroquinoline, highlighting the extreme unreactivity.[6]

Proposed Experimental Protocol (Analogous):

-

Reagents: this compound, concentrated nitric acid, and fuming sulfuric acid (oleum).

-

Conditions: High temperatures (e.g., >100 °C) and prolonged reaction times would likely be necessary. These conditions pose a significant risk of decomposition.

Sulfonation

Sulfonation is a reversible process, but the conditions required for this compound are expected to be harsh.

Predicted Reaction: Sulfonation, if successful, would likely yield the this compound-5-sulfonic acid or the 6-sulfonic acid.

Proposed Experimental Protocol (Analogous):

-

Reagents: this compound and fuming sulfuric acid (oleum).

-

Conditions: Heating at high temperatures for an extended duration would be the probable course of action.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings.[7][8][9]

Predicted Reaction: Friedel-Crafts alkylation and acylation of this compound are predicted to be unsuccessful under standard conditions. The Lewis acid catalyst (e.g., AlCl₃) would likely coordinate with the basic nitrogen of the quinoline ring, further deactivating the system and inhibiting the reaction.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Substituent Effects

Caption: Logical flow of directing effects on this compound.

Proposed Experimental Workflow for Halogenation

Caption: A proposed experimental workflow for the halogenation reaction.

Conclusion

This compound is a highly electron-deficient heteroaromatic compound, and as such, is exceptionally challenging to functionalize via electrophilic aromatic substitution. Theoretical considerations strongly suggest that any successful substitution will require harsh reaction conditions and will likely occur at the C5 position. Halogenation represents the most promising transformation, while nitration and sulfonation will be difficult, and Friedel-Crafts reactions are unlikely to proceed. The information and proposed methodologies in this guide, derived from analogous systems, provide a rational starting point for researchers aiming to explore the chemistry of this and other polychlorinated quinoline scaffolds. Careful optimization and safety precautions will be paramount in any experimental investigation.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Chloro-Substituted Quinolines

For the attention of: Researchers, scientists, and drug development professionals.

However, to provide valuable insights for researchers working with related compounds, this guide presents the predicted mass spectrometry data for 4,7,8-trichloroquinoline. Furthermore, a detailed spectroscopic analysis of the structurally similar and well-documented compound, 4,7-dichloroquinoline, is provided as a comparative reference. This includes experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with standardized experimental protocols for the spectroscopic analysis of quinoline derivatives.

Spectroscopic Data for this compound (Predicted)

While experimental data is unavailable, predicted mass spectrometry data provides theoretical insights into the fragmentation and mass-to-charge ratio of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.94821 |

| [M+Na]⁺ | 253.93015 |

| [M-H]⁻ | 229.93365 |

| [M]⁺ | 230.94038 |

| [M]⁻ | 230.94148 |

Note: Data is predicted and has not been experimentally verified.

Spectroscopic Data for 4,7-Dichloroquinoline (Experimental)

The following sections provide a comprehensive overview of the experimental spectroscopic data for 4,7-dichloroquinoline, which serves as a valuable proxy for understanding the spectroscopic properties of trichloro-substituted quinolines.

Table 2: ¹H NMR Spectroscopic Data for 4,7-Dichloroquinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2 | 8.78 | d | 4.8 | [2] |

| H-3 | 7.48 | d | 4.8 | [2] |

| H-5 | 8.15 | d | 9.2 | [2] |

| H-6 | 7.59 | dd | 9.2, 2.4 | [2] |

| H-8 | 8.11 | d | 2.4 | [2] |

Solvent: CDCl₃

Table 3: ¹³C NMR Spectroscopic Data for 4,7-Dichloroquinoline

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-2 | 151.8 | [3] |

| C-3 | 123.1 | [3] |

| C-4 | 142.7 | [3] |

| C-4a | 149.3 | [3] |

| C-5 | 128.5 | [3] |

| C-6 | 128.2 | [3] |

| C-7 | 136.5 | [3] |

| C-8 | 125.1 | [3] |

| C-8a | 123.9 | [3] |

Solvent: CDCl₃

The IR spectrum of 4,7-dichloroquinoline exhibits characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic structure.

Table 4: Key IR Absorption Bands for 4,7-Dichloroquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3050 | Weak | Aromatic C-H stretch | [2] |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching | [2] |

| ~1100-1000 | Strong | C-Cl stretch | [2] |

| ~850-750 | Strong | C-H out-of-plane bending | [2] |

The mass spectrum of 4,7-dichloroquinoline shows a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 5: Mass Spectrometry Data for 4,7-dichloroquinoline [4]

| m/z | Relative Intensity (%) | Assignment |

| 197 | 100 | [M]⁺ |

| 199 | 65 | [M+2]⁺ |

| 201 | 10.5 | [M+4]⁺ |

| 162 | ~40 | [M-Cl]⁺ |

| 127 | ~30 | [M-2Cl]⁺ |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of quinoline derivatives.

-

Sample Preparation: Dissolve 5-10 mg of the quinoline sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS at 0.00 ppm).

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted quinoline.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4,7,8-Trichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4,7,8-trichloroquinoline. These procedures are designed to guide researchers in the selective functionalization of this polychlorinated heterocyclic compound, a scaffold of interest in medicinal chemistry and materials science.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic rings. In the context of quinoline chemistry, the chlorine atoms on the ring can be selectively displaced by a variety of nucleophiles, enabling the synthesis of diverse derivatives. For polychlorinated quinolines such as this compound, the inherent electronic properties of the quinoline ring system govern the regioselectivity of the substitution.

The C4-position of the quinoline ring is significantly more activated towards nucleophilic attack compared to other positions. This heightened reactivity is attributed to the strong electron-withdrawing effect of the quinoline nitrogen, which effectively stabilizes the Meisenheimer intermediate formed during the substitution at this position. Computational studies, such as DFT calculations, have corroborated this observation, indicating that the carbon atom at the 4-position has a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack.[1][2] Consequently, nucleophilic substitution on this compound is expected to occur preferentially at the C4-position, yielding 4-substituted-7,8-dichloroquinoline derivatives.

These protocols outline methods for the selective substitution of the C4-chloro group with amine nucleophiles using both conventional heating and microwave-assisted techniques.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution on the C4-position of chlorinated quinolines, which can be adapted for this compound.

Table 1: Conventional Heating Conditions for Amination of Chloroquinolines

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aliphatic Primary Amines | Ethanol or Isopropanol | Excess Amine or K₂CO₃ | Reflux (approx. 78-82) | 6-12 | 70-90 |

| Aliphatic Secondary Amines | Neat (solvent-free) | Excess Amine | 120-130 | 8-16 | 65-85 |

| Anilines | Absolute Ethanol | None | Reflux (approx. 78) | 9-24 | 60-80 |

| Diamines (e.g., ethane-1,2-diamine) | Neat (solvent-free) | Excess Amine | 80 then 130 | 1 then 7 | Not specified[3] |

Table 2: Microwave-Assisted Conditions for Amination of Chloroquinolines

| Nucleophile | Solvent | Base | Temperature (°C) | Time (min) | Typical Yield (%) |

| Alkylamines (Primary & Secondary) | DMSO | None (for primary) | 140-180 | 20-30 | 80-95[4] |

| Anilines and Heteroarylamines | DMSO | NaOH | 180 | 20-30 | 80-95[4] |

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound and amine reagents may be toxic and should be handled with care.

Protocol 1: Conventional Synthesis of 4-(Alkylamino)-7,8-dichloroquinolines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary aliphatic amine using conventional heating.

Materials:

-

This compound

-

Aliphatic amine (e.g., butylamine, morpholine) (2-5 equivalents)

-

Ethanol or Isopropanol (optional, for solid amines)

-

Dichloromethane (DCM)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). If the amine is a liquid, add the amine (3.0 eq) directly to the flask. If the amine is a solid, dissolve both the quinoline and the amine (1.2 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. If the reaction was performed neat, dissolve the residue in dichloromethane. If a solvent was used, remove it under reduced pressure and then dissolve the residue in dichloromethane. c. Transfer the dichloromethane solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃ solution, water, and brine.[3] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(alkylamino)-7,8-dichloroquinoline.

Protocol 2: Microwave-Assisted Synthesis of 4-(Arylamino)-7,8-dichloroquinolines

This protocol provides a rapid method for the amination of this compound using microwave irradiation, which can significantly reduce reaction times.[4]

Materials:

-

This compound

-

Aniline or substituted aniline (1.0-1.5 equivalents)

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Hydroxide (NaOH) (if required)

-

Microwave vial

-

Microwave reactor

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aniline (1.2 eq), and DMSO. If the amine is a secondary amine or a less reactive aniline, a base such as NaOH may be required.[4]

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180 °C) for a short period (e.g., 20-30 minutes).[4]

-

Work-up: a. After the reaction is complete, cool the vial to room temperature. b. Dilute the reaction mixture with ethyl acetate and wash several times with water to remove the DMSO, followed by a wash with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 4-(arylamino)-7,8-dichloroquinoline.

Visualizations

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.

Caption: General workflow for the synthesis of 4-amino-7,8-dichloroquinolines.

Signaling Pathway (Illustrative)

While this experimental procedure does not directly involve a biological signaling pathway, the synthesized 4-aminoquinoline derivatives are often investigated for their therapeutic potential, for instance, as antimalarial agents. The mechanism of action for chloroquine, a well-known 4-aminoquinoline, involves the disruption of heme detoxification in the malaria parasite. The following diagram illustrates this conceptual pathway.

Caption: Conceptual mechanism of action for 4-aminoquinoline antimalarials.

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Application Notes and Protocols for the High-Yield Synthesis of 4,7,8-Trichloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the high-yield synthesis of 4,7,8-trichloroquinoline and its derivatives. The protocols outlined below are based on established chemical transformations and offer two distinct synthetic routes to the target trichloroquinoline scaffold, followed by methods for its derivatization.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern of chlorine atoms on the quinoline ring can significantly influence the compound's physicochemical properties and biological efficacy. This compound is a key intermediate for the synthesis of novel polysubstituted quinoline derivatives for drug discovery and development. The following protocols provide reliable methods for accessing this versatile building block and its derivatives in high yields.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented, followed by a general protocol for its derivatization at the 4-position.

Route 1: Synthesis from 2,3-Dichloroaniline

This route builds the quinoline ring system from an appropriately substituted aniline precursor through a Gould-Jacobs type reaction, followed by hydrolysis, decarboxylation, and chlorination.

Caption: Synthetic workflow for Route 1, starting from 2,3-dichloroaniline.

Step 1: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

This step involves the condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

-

Procedure: A mixture of 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol) is heated at 130°C with stirring while distilling off the ethanol formed. After 1.5 hours, the crude diethyl [(2,3-dichloroanilino)methylene]malonate is added to Dowtherm A (175 mL) and refluxed for 45 minutes, allowing for the evaporation of ethanol. The solution is then cooled, and the resulting precipitate is filtered, washed with acetone, and dried to yield the product.[1]

-

Yield: 96%[1]

Step 2: Hydrolysis to 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Procedure: The ethyl ester from the previous step is suspended in a 10% aqueous solution of sodium hydroxide and heated to achieve dissolution. The solution is then treated with activated carbon, filtered, and the filtrate is acidified with 10% hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.[2]

-

Yield: Typically high (quantitative).

Step 3: Decarboxylation to 7,8-Dichloro-4-hydroxyquinoline

The carboxylic acid is decarboxylated by heating.

-

Procedure: 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is suspended in a high-boiling solvent such as Dowtherm A or paraffin oil. The mixture is heated to 230-250°C for 30-60 minutes. After cooling, the product crystallizes and is collected by filtration, washed with a non-polar solvent like toluene, and dried.[2]

-

Yield: Typically high (can be quantitative).[2]

Step 4: Chlorination to this compound

The 4-hydroxy group is converted to a chloro group using phosphorus oxychloride.

-

Procedure: 7,8-Dichloro-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux (around 110°C) for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution until neutral. The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography.[3][4]

-

Yield: Generally high (80-95%).

Route 2: Synthesis from 4,7-Dichloroquinoline

This route introduces a chlorine atom at the 8-position of a pre-existing 4,7-dichloroquinoline scaffold via a nitration-reduction-Sandmeyer reaction sequence.

Caption: Synthetic workflow for Route 2, starting from 4,7-dichloroquinoline.

Step 1: Nitration of 4,7-Dichloroquinoline

-

Procedure: To a stirred solution of 4,7-dichloroquinoline in concentrated sulfuric acid at 40°C, powdered sodium nitrate is added portion-wise over 15 minutes. The temperature is then raised to 95°C and the mixture is stirred for 2 hours. The reaction mixture is cooled and poured over ice to precipitate the product, which is then filtered, washed with water, and dried.

-

Yield: High.

Step 2: Reduction of 4,7-Dichloro-8-nitroquinoline

-

Procedure: The nitro derivative is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under pressure (e.g., 1000 psi) for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the amino derivative.

-

Yield: 70%.

Step 3: Sandmeyer Reaction of 8-Amino-4,7-dichloroquinoline

This reaction converts the amino group at the 8-position into a chloro group via a diazonium salt intermediate.

-

Procedure:

-

Diazotization: 8-Amino-4,7-dichloroquinoline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5°C. The cold diazonium salt solution is then added slowly to the stirred CuCl solution. A vigorous evolution of nitrogen gas will be observed. The reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for about an hour to ensure complete reaction. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5][6]

-

-

Yield: Moderate to high, typically in the range of 60-80%.

Derivatization of this compound

The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than those at the 7- and 8-positions. This allows for selective functionalization at this position.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

Caption: General workflow for the derivatization of this compound.

-